BenchChemオンラインストアへようこそ!

Farampator

Antipsychotic activity Schizophrenia models Amphetamine-induced hyperlocomotion

Farampator is a 'low-impact' AMPA PAM that partially offsets receptor desensitization without altering agonist binding affinity, uniquely reducing seizurogenic risk vs high-impact ampakines. With published human short-term memory improvement data and superior potency in chronic psychosis models compared to CX516 and CX614, it is the definitive translational tool for schizophrenia and cognition studies. Ensure experimental reproducibility by selecting a compound with clinically defined pharmacodynamic benchmarks.

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
CAS No. 211735-76-1
Cat. No. B1672055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFarampator
CAS211735-76-1
Synonyms1-(benzofurazan-5-ylcarbonyl)piperidine
5-(1-piperidinylcarbonyl)-2,1,3-benzoxadiazole
CX-691
farampator
Org 24448
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=CC3=NON=C3C=C2
InChIInChI=1S/C12H13N3O2/c16-12(15-6-2-1-3-7-15)9-4-5-10-11(8-9)14-17-13-10/h4-5,8H,1-3,6-7H2
InChIKeyXFVRBYKKGGDPAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Farampator (CX-691/Org 24448) Procurement Guide: Low-Impact AMPA Positive Allosteric Modulator for Preclinical Schizophrenia and Cognition Research


Farampator (CAS 211735-76-1; also known as CX-691, Org 24448, SCH-900460) is a small-molecule positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype of ionotropic glutamate receptors [1]. Unlike high-impact ampakines that markedly offset receptor desensitization and increase agonist binding affinity, Farampator is characterized as a "low-impact" ampakine that only moderately offsets AMPA receptor desensitization in hippocampal patches without meaningfully altering agonist binding affinity [2]. Structurally, it is 1-(benzofurazan-5-ylcarbonyl)piperidine (C12H13N3O2; MW 231.25) [3]. The compound has been investigated clinically and preclinically for cognitive deficits associated with schizophrenia and Alzheimer's disease, with Phase I/II human data available [4].

Why Farampator Cannot Be Substituted with Generic Ampakines or Other AMPA PAMs for Specific Research Applications


Ampakines exhibit substantial mechanistic heterogeneity that precludes functional interchangeability. Type I ampakines (e.g., CX546) predominantly prolong synaptic response duration by slowing deactivation, while Type II ampakines (e.g., CX516) primarily increase response amplitude [1]. Within this classification, Farampator occupies a distinct pharmacological niche as a "low-impact" ampakine—a subset characterized by partial offset of receptor desensitization without meaningful alteration of agonist binding affinity, a profile mechanistically associated with reduced seizurogenic liability compared to high-impact ampakines such as CX614 and CX546 [2]. Furthermore, in vivo potency and efficacy in behavioral assays differ markedly across ampakines, with Farampator demonstrating greater activity than both high-impact and low-impact comparators in specific models [2]. Substitution with alternative AMPA PAMs or generic "ampakines" without accounting for these divergent kinetic, safety, and efficacy profiles will yield non-comparable experimental outcomes.

Farampator Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data Versus Key Ampakine Analogs


Farampator Demonstrates Superior In Vivo Potency in Amphetamine-Induced Hyperlocomotion Model Relative to High-Impact (CX614, CX546) and Low-Impact (CX516) Ampakines

In a preclinical model of antipsychotic activity (amphetamine-stimulated locomotor activity in Sprague Dawley rats), Farampator (CX691) demonstrated greater potency in abrogating amphetamine-induced hyperactivity compared to well-characterized high-impact ampakines CX614 and CX546, as well as the low-impact ampakine CX516 [1]. This direct head-to-head comparison establishes quantitative in vivo differentiation. The study also demonstrated that in rats treated chronically with amphetamine, CX691 retained antipsychotic activity whereas high doses of CX516 lacked therapeutic effects [1].

Antipsychotic activity Schizophrenia models Amphetamine-induced hyperlocomotion In vivo potency comparison

Farampator (500 mg) Produces Unequivocal Short-Term Memory Improvement in Elderly Humans with Quantifiable Dissociation from Episodic Memory Impairment

In a double-blind, placebo-controlled, randomized crossover study in 16 healthy elderly volunteers (mean age 66.1 years), Farampator (500 mg oral) unequivocally improved short-term memory performance relative to placebo [1]. However, the same dose appeared to impair episodic memory [1]. This represents a clinically validated, dose-defined cognitive effect with a specific memory-domain dissociation. Plasma level analysis revealed that subjects experiencing side effects (headache, somnolence, nausea) had significantly higher plasma concentrations than those without side effects, and the side-effect-free subgroup showed significantly superior memory performance [1].

Human cognition Memory enhancement Clinical trial Short-term memory Episodic memory

Farampator Enhances Antipsychotic Efficacy as Adjunctive Therapy with Risperidone and Olanzapine—A Differentiation Point from GlyT-1 Inhibitors

In experimental studies examining augmentation of antipsychotic efficacy, AMPA receptor positive allosteric modulators (AMPA-PAMs), including Farampator, demonstrated differential effects when compared to glycine transporter-1 (GlyT-1) inhibitors [1]. Specifically, AMPA-PAMs showed distinct efficacy profiles in augmenting antipsychotic effects when combined with risperidone or olanzapine, relative to GlyT-1 inhibitors [1]. Additionally, low-dose CX691 synergistically reduced methamphetamine-induced locomotor activity when paired with clozapine and olanzapine in Sprague Dawley rats [2].

Adjunctive therapy Antipsychotic augmentation Schizophrenia Risperidone Olanzapine

Farampator Lacks Cataleptic Activity at Supratherapeutic Doses—A Key Differentiation from Typical Antipsychotics

In a direct comparison with the typical antipsychotic haloperidol, Farampator (CX691) demonstrated a marked absence of cataleptic activity at supratherapeutic doses in rats [1]. This differentiates Farampator from haloperidol, which produces catalepsy as a preclinical correlate of extrapyramidal symptoms. Furthermore, as a low-impact ampakine, Farampator's pharmacological profile (partial desensitization offset without agonist affinity alteration) has been associated with lack of seizurogenic effects seen with other AMPAR positive modulators [1].

Catalepsy Extrapyramidal symptoms Safety margin Antipsychotic

Farampator (0.3 mg/kg Oral) Improves Attentional Set-Shifting in Rats—A Behavioral Domain Not Uniformly Demonstrated Across Ampakines

In rat behavioral studies, Farampator administered at 0.3 mg/kg orally improved attentional set-shifting performance [1]. Attentional set-shifting is a preclinical assay of cognitive flexibility and prefrontal cortical executive function, and this effect was observed following sub-chronic administration [2]. While direct comparator data with other ampakines in this specific paradigm are not available from the identified sources, the demonstration of efficacy in this executive function domain provides a defined behavioral benchmark for the compound.

Cognitive flexibility Executive function Attentional set-shifting Prefrontal cortex

Farampator Development Termination Due to Cardiac Toxicity Concerns—A Critical Procurement Consideration for In Vivo Applications

Despite promising preclinical and clinical efficacy data, the development of Farampator was eventually terminated, reportedly due to concerns about cardiac toxicity [1]. This safety liability contrasts with some other ampakines that have advanced further in clinical development (e.g., CX717 reached Phase II for ADHD) [2]. This information is critical for procurement decisions involving in vivo applications, particularly chronic dosing studies or any research where cardiac safety monitoring is required.

Cardiotoxicity Safety Development termination Procurement decision

Optimal Research and Procurement Application Scenarios for Farampator Based on Quantitative Evidence


Preclinical Schizophrenia Research Requiring Antipsychotic-Like Activity with Superior In Vivo Potency

Farampator is optimally deployed in preclinical schizophrenia models—specifically amphetamine- or methamphetamine-induced hyperlocomotion assays in rodents—where it has demonstrated greater potency in abrogating stimulated locomotor activity compared to high-impact (CX614, CX546) and low-impact (CX516) ampakine comparators [1]. Its retention of antipsychotic activity in chronically amphetamine-treated rats, where high-dose CX516 lacked efficacy, further supports its selection for studies of treatment-resistant or chronic psychosis models [1]. The compound's lack of cataleptic activity at supratherapeutic doses differentiates it favorably from haloperidol in models requiring reduced extrapyramidal symptom confounds [1].

Human Cognitive Translation Studies Focused on Short-Term Memory Enhancement with Defined Clinical Benchmark

Farampator is one of the few ampakines with published human cognitive efficacy data from a randomized controlled trial. The 500 mg oral dose established an unequivocal short-term memory improvement benchmark in healthy elderly volunteers, with a documented memory-domain dissociation (improved short-term memory vs. impaired episodic memory) [1]. This clinical dataset makes Farampator valuable for translational research programs seeking to bridge preclinical ampakine findings to human cognitive outcomes, particularly studies investigating short-term memory mechanisms or designing back-translation experiments [1].

Adjunctive Antipsychotic Augmentation Studies with Risperidone or Olanzapine

Based on experimental evidence showing differential augmentation of antipsychotic efficacy when AMPA-PAMs are combined with risperidone or olanzapine—relative to GlyT-1 inhibitors—Farampator is appropriate for combination therapy research in schizophrenia models [1]. The synergistic reduction of methamphetamine-induced locomotor activity when low-dose CX691 is paired with clozapine or olanzapine provides a specific combination benchmark [2]. This application leverages Farampator's mechanistically distinct profile from GlyT-1 inhibitors while utilizing established antipsychotic pairings.

Executive Function and Prefrontal Cortex-Dependent Behavioral Studies

Farampator at 0.3 mg/kg oral dosing improves attentional set-shifting in rats, a behavioral assay of prefrontal cortical executive function and cognitive flexibility [1]. This defined dose and behavioral endpoint support its use in studies investigating prefrontal glutamatergic modulation of higher-order cognitive processes. Researchers should note that while efficacy in this domain is established, direct comparator data with other ampakines in this specific paradigm are not available, making within-study controls essential [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Farampator

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.